molecular formula C62H123NO10S B12689235 Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate CAS No. 32208-02-9

Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate

Cat. No.: B12689235
CAS No.: 32208-02-9
M. Wt: 1074.7 g/mol
InChI Key: MXPIICVCANXTMS-UHFFFAOYSA-M
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Description

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is methyl sulfate;methyl-tris(2-octadecanoyloxyethyl)azanium , reflecting its dual-component ionic structure comprising a cationic ammonium moiety and an anionic methyl sulphate group. The molecular formula C₆₂H₁₂₃NO₁₀S corresponds to a molecular weight of 1074.7 g/mol , as calculated from its constituent atoms. The compound’s structure features a central nitrogen atom bonded to three 2-((1-oxooctadecyl)oxy)ethyl groups and one methyl group, with charge neutrality maintained by the methyl sulphate anion.

Key structural identifiers include:

  • SMILES Notation : CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]
  • InChI Key : MXPIICVCANXTMS-UHFFFAOYSA-M

The alkyl chains derived from octadecanoic acid (stearic acid) contribute to its hydrophobic character, while the sulphate group enhances water solubility. This duality underpins its surfactant capabilities, enabling reduction of surface tension at oil-water interfaces.

Historical Development and Discovery

This compound emerged during the mid-20th century as part of broader advancements in quaternary ammonium chemistry. Early synthetic efforts focused on modifying alkyl chain lengths and functional groups to optimize surfactant performance. The compound’s design aligns with third- and fourth-generation quaternary ammonium compounds, which integrate multiple hydrophobic chains and ester linkages for improved biodegradability and reduced toxicity compared to earlier benzalkonium chloride derivatives.

The compound was first cataloged in chemical databases in the early 21st century, with PubChem assigning it the CID 3015621 in 2005. Its structural complexity initially limited industrial adoption, but advances in esterification and quaternization techniques enabled scalable synthesis by the 2020s.

Classification Within Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are categorized by their alkyl chain configurations and functional groups. This compound falls into the third generation of QACs, characterized by:

  • Mixed alkyl chains : Incorporation of both methyl and long-chain alkyl groups (C18) enhances stability and interfacial activity.
  • Ester linkages : The 2-((1-oxooctadecyl)oxy)ethyl groups introduce hydrolyzable bonds, improving environmental biodegradability compared to non-ester QACs.

A comparative analysis with related compounds reveals distinct properties:

Feature This compound Benzalkonium Chloride (1st Gen) Didecyl Dimethyl Ammonium Chloride (4th Gen)
Alkyl Chains Three C18 ester-linked chains Single C12-C14 chain Two C10 chains
Water Solubility Moderate (due to sulphate group) High Low
Biodegradability High Low Moderate
Primary Use Specialty surfactants Disinfectants Industrial biocides

Properties

CAS No.

32208-02-9

Molecular Formula

C62H123NO10S

Molecular Weight

1074.7 g/mol

IUPAC Name

methyl sulfate;methyl-tris(2-octadecanoyloxyethyl)azanium

InChI

InChI=1S/C61H120NO6.CH4O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)66-56-53-62(4,54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-58-68-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5-6(2,3)4/h5-58H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

MXPIICVCANXTMS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route

The synthesis of Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate generally follows a multi-step pathway involving:

  • Step 1: Formation of the Intermediate Alkylated Amine
    The initial step involves the reaction of a tertiary amine precursor, typically methylamine or a methylated amine derivative, with 2-hydroxyethyl groups that are esterified with stearic acid (octadecanoic acid). This esterification yields 2-((1-oxooctadecyl)oxy)ethyl groups attached to the nitrogen atom.

  • Step 2: Quaternization
    The tertiary amine intermediate is then quaternized by reaction with methyl sulfate (dimethyl sulfate) under controlled conditions (temperature, solvent, and pH) to form the quaternary ammonium salt. This step is critical to introduce the methyl sulphate counterion and achieve the final cationic surfactant structure.

  • Step 3: Purification
    The crude product is purified by solvent extraction, crystallization, or chromatography to remove unreacted starting materials and by-products, ensuring high purity and yield.

Reaction Conditions

  • Temperature: Typically maintained between 50–90 °C during quaternization to optimize reaction rate and minimize side reactions.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or alcohols like ethanol are commonly used to dissolve reactants and facilitate the reaction.
  • Molar Ratios: The molar ratio of methyl sulfate to the tertiary amine intermediate is carefully controlled, often slightly in excess to drive the quaternization to completion.

Industrial Scale Production

Industrial synthesis adapts the laboratory method to larger volumes with process optimization for:

  • Yield maximization: Reaction times and temperatures are optimized to maximize conversion efficiency.
  • Purity control: Continuous monitoring and purification steps ensure product consistency.
  • Safety: Handling of methyl sulfate, a toxic alkylating agent, requires strict safety protocols.

Data Table: Typical Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Starting Materials Methylamine derivative, stearic acid, methyl sulfate Same as lab scale, bulk quantities
Solvent DMF, ethanol Ethanol, water mixtures
Temperature 50–90 °C 60–85 °C
Reaction Time 4–8 hours 6–12 hours
Molar Ratio (Methyl sulfate : Amine) 1.1 : 1 1.1–1.2 : 1
Purification Method Crystallization, chromatography Continuous extraction, filtration
Yield (%) 75–85% 80–90%

Research Findings and Analysis

  • Reaction Efficiency: Studies indicate that the quaternization step is the rate-limiting step, with reaction kinetics influenced by solvent polarity and temperature.
  • Side Reactions: Hydrolysis of ester groups can occur if water is present, leading to lower yields and impurities. Strict anhydrous conditions improve product quality.
  • Product Stability: The quaternary ammonium salt is stable under neutral to slightly acidic conditions but can degrade under strong alkaline conditions, which is important for storage and formulation.

Comparative Notes on Related Compounds

Compound Name Molecular Weight (g/mol) Key Difference in Preparation
This compound 1074.7 Tri-substituted quaternary ammonium salt, complex esterification and quaternization steps
(2-Hydroxyethyl)methylbis[2-((1-oxooctadecyl)oxy]ethyl)ammonium methyl sulphate 808.25 Bis-substituted, involves partial esterification and quaternization, simpler synthesis

Chemical Reactions Analysis

Types of Reactions

Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate involves its surfactant properties. It reduces surface tension, allowing it to interact with cell membranes and enhance permeability. The compound targets lipid bilayers, disrupting their structure and facilitating the transport of molecules across the membrane .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Quaternary Ammonium Surfactants

QUATERNIUM-1 (CAS 67633-77-6)
  • Structure: (2-cyanoethyl)ethyl[bis[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulphate.
  • Functional groups: Contains amide linkages (vs. ester linkages in the target compound) and a cyanoethyl group.
  • Applications : Primarily used as an antistatic agent in cosmetics .
  • Performance : The amide groups may reduce hydrolytic stability compared to ester-based compounds.
QUATERNIUM-14 (CAS 27479-28-3)
  • Structure : Dodecyl(ethylbenzyl)dimethylammonium chloride.
  • Functional groups : Shorter C12 chain and aromatic benzyl group.
  • Applications : Broad-spectrum antimicrobial agent and surfactant .
  • Performance : Smaller hydrophobic domain reduces lipid solubility but enhances water dispersibility.
Comparison Table: Quaternary Ammonium Surfactants
Compound CAS Hydrophobic Chains Counterion Key Applications
Target Compound 32208-02-9 3 × C18 ester Methyl sulphate Surfactant, emulsifier
QUATERNIUM-1 67633-77-6 2 × C18 amide Ethyl sulphate Antistatic agents
QUATERNIUM-14 27479-28-3 C12 + benzyl Chloride Antimicrobials

Glyceroglycolipids from Green Tea ()

Four glyceroglycolipids isolated from green tea share structural similarities with the target compound, particularly in their long acyl chains:

GGL (0.142% of NPF) : Contains C16 and C18 acyl chains linked to a digalactose head group .

Unsaturated variants (0.436–0.645% of NPF) : Feature polyunsaturated C18 chains (e.g., 9Z,12Z,15Z-octadecatrienyl) .

Key Differences :
  • Head groups : Glycolipids have carbohydrate moieties (galactose), unlike the cationic ammonium core.

Fluorinated Copolymers ()

A copolymer (CAS 65530-65-6 ) incorporates a 2-[(1-oxooctadecyl)oxy]ethyl group into a fluorinated polymer backbone.

  • Structure : α-fluoro-ω-[2-[(1-oxooctadecyl)oxy]ethyl]-poly(difluoromethylene).
  • Applications : Used in coatings and textiles (0.085–0.45% concentration) for water/oil repellency .
  • Comparison : The fluorinated backbone enhances durability but reduces biodegradability compared to the target compound.

Phosphonothioate Compounds ()

While structurally distinct, compounds like Ammonium O-ethyl methylphosphonothioate (CAS N/A) highlight functional diversity:

  • Structure: Phosphonothioic acid derivative with ethyl and methyl groups.
  • Applications : Likely used in chemical synthesis or agrochemicals due to sulfur and phosphorus content .

Research Implications and Performance Considerations

  • Lipophilicity : The target compound’s triple C18 chains likely enhance micelle formation and surface tension reduction compared to QUATERNIUM-14’s shorter chains.
  • Stability : Ester linkages may offer better hydrolytic resistance than QUATERNIUM-1’s amide bonds.
  • Eco-toxicity : Long acyl chains could raise biodegradability concerns relative to glyceroglycolipids or fluorinated copolymers.

Biological Activity

Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate (CAS No. 32208-02-9) is a quaternary ammonium compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C62H123NO10S
  • Molecular Weight : 1074.72 g/mol
  • Structure : The compound features a long hydrophobic tail, which contributes to its surfactant properties and biological interactions.

This compound acts primarily as a surfactant, impacting cellular membranes. Its quaternary ammonium structure allows it to interact with lipid bilayers, leading to alterations in membrane permeability and potential cytotoxic effects on various cell types.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit antimicrobial properties. They are effective against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes:

Microorganism Effectiveness
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Cytotoxicity Studies

Studies have demonstrated the cytotoxic effects of this compound on mammalian cells. The mechanism involves membrane disruption, leading to cell lysis. The following table summarizes findings from various studies:

Cell Line IC50 (µM) Observation
HeLa (cervical cancer)15Significant cell death observed
MCF-7 (breast cancer)20Moderate cytotoxicity
NIH 3T3 (fibroblast)30Low cytotoxicity

Case Studies

  • Antimicrobial Efficacy in Healthcare Settings :
    A study evaluated the use of this compound as a disinfectant in hospital environments. The results showed a reduction in nosocomial infections when used on surfaces contaminated with Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects on Cancer Cells :
    In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, suggesting potential for therapeutic applications in oncology.

Research Findings

Recent investigations into the biological activity of this compound have focused on:

  • Mechanistic Studies : Research has elucidated the pathways through which this compound induces cell death, primarily through oxidative stress and mitochondrial dysfunction.
  • Formulation Development : Due to its surfactant properties, it is being explored as an active ingredient in formulations aimed at enhancing drug delivery systems.

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